![molecular formula C20H23ClN4O2 B2659878 2-(1-(4-(2-chlorophenyl)piperazin-1-yl)-1-oxopropan-2-yl)-6,7-dihydro-2H-cyclopenta[c]pyridazin-3(5H)-one CAS No. 2034388-83-3](/img/structure/B2659878.png)

2-(1-(4-(2-chlorophenyl)piperazin-1-yl)-1-oxopropan-2-yl)-6,7-dihydro-2H-cyclopenta[c]pyridazin-3(5H)-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

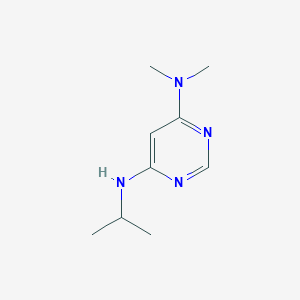

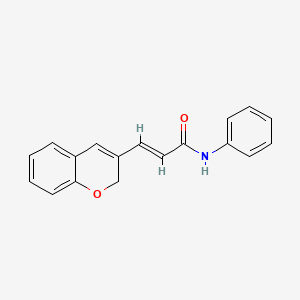

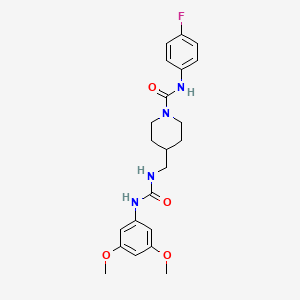

The compound appears to contain a piperazine ring, which is a common feature in many pharmaceutical drugs . Piperazine itself is a cyclic organic compound that consists of a six-membered ring containing two nitrogen atoms at opposite positions in the ring .

Molecular Structure Analysis

The compound contains a piperazine ring, a pyridazine ring, and a cyclopentane ring. The presence of these rings could influence the compound’s reactivity and interactions with other molecules .Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the piperazine, pyridazine, and cyclopentane rings. The chlorophenyl group might also participate in various reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of nitrogen in the piperazine ring could result in basic properties .Scientific Research Applications

- The stability and ease of purification of pinacol boronic esters make them attractive for chemical transformations where the boron moiety remains in the product. These transformations include homologations, conjunctive cross couplings, and radical-polar crossover reactions .

- By pairing protodeboronation with a Matteson–CH₂–homologation, researchers can achieve this hydromethylation sequence. Notably, this method has been applied to methoxy-protected (−)-Δ8-THC and cholesterol .

- For instance, derivatives of 2-(1-(4-(2-chlorophenyl)piperazin-1-yl)-1-oxopropan-2-yl)-6,7-dihydro-2H-cyclopenta[c]pyridazin-3(5H)-one have been evaluated for anxiolytic and skeletal muscle relaxant activity in albino mice .

- The compound is a key intermediate in the synthesis of cetirizine, an antiallergic drug. An improved and scalable method has been developed for its synthesis, emphasizing its importance in pharmaceutical applications .

- Although not directly related to the compound, the discovery of 2-[1-(4-chlorophenyl)cyclopropyl]-3-hydroxy-8-(trifluoromethyl)quinoline-4-carboxylic acid (PSI-421) highlights the significance of related structures in pharmacology. PSI-421 is a P-selectin inhibitor with improved pharmacokinetic properties and oral efficacy in models of vascular injury .

Organic Synthesis and Building Blocks:

Hydromethylation of Alkenes:

Pharmacological Applications:

Drug Intermediates:

P-selectin Inhibition:

Future Directions

properties

IUPAC Name |

2-[1-[4-(2-chlorophenyl)piperazin-1-yl]-1-oxopropan-2-yl]-6,7-dihydro-5H-cyclopenta[c]pyridazin-3-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23ClN4O2/c1-14(25-19(26)13-15-5-4-7-17(15)22-25)20(27)24-11-9-23(10-12-24)18-8-3-2-6-16(18)21/h2-3,6,8,13-14H,4-5,7,9-12H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSETXVIWSAAFIX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)N1CCN(CC1)C2=CC=CC=C2Cl)N3C(=O)C=C4CCCC4=N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23ClN4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

386.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(1-(4-(2-chlorophenyl)piperazin-1-yl)-1-oxopropan-2-yl)-6,7-dihydro-2H-cyclopenta[c]pyridazin-3(5H)-one | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-((1R,5S)-8-(3-(benzyloxy)benzoyl)-8-azabicyclo[3.2.1]octan-3-yl)pyrrolidine-2,5-dione](/img/structure/B2659795.png)

![N-(benzo[d]thiazol-2-yl)-6-(4-methoxyphenyl)imidazo[2,1-b]thiazole-3-carboxamide](/img/structure/B2659796.png)

![1-Methyl-1H,2H,3H-pyrazolo[1,5-a]imidazole-7-carboxylic acid](/img/structure/B2659799.png)

![5-[(4-Chloroanilino)methylene]-3-(4-chlorophenyl)-1lambda~6~,3-thiazolane-1,1,4-trione](/img/structure/B2659802.png)

![8-chloro-2-(2-(4-(trifluoromethoxy)phenyl)acetyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2659804.png)

![Ethyl 3-{4-[5-chloro-1-(3-chlorophenyl)-6-oxo-1,6-dihydro-4-pyridazinyl]piperazino}-2-cyanoacrylate](/img/structure/B2659805.png)

![1-Methyl-3-[(4-prop-2-enoylmorpholin-2-yl)methyl]urea](/img/structure/B2659811.png)